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molecular formula C18H23NO2 B8756883 1-Benzyloxy-4-(3-dimethylaminopropoxy)benzene

1-Benzyloxy-4-(3-dimethylaminopropoxy)benzene

Cat. No. B8756883
M. Wt: 285.4 g/mol
InChI Key: QKRRRCYPBMVCRM-UHFFFAOYSA-N
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Patent
US04471116

Procedure details

In the manner described above for the preparation of 1-benzyloxy-4-(3-methylaminopropoxy)benzene, 1-benzyloxy-4-(3-bromopropyloxy)benzene was reacted with dimethylamine to give 1-benzyloxy-4-(3-dimethylaminopropoxy)benzene. The product was isolated as its hydrochloride salt and crystallization from isopropanol gave the purified hydrochloride salt of 1-benzyloxy-4-(3-dimethylaminopropoxy)benzene, mp 183°-185°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][CH2:18][NH:19][CH3:20])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:21](OC1C=CC(OCCCBr)=CC=1)C1C=CC=CC=1.CNC>>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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